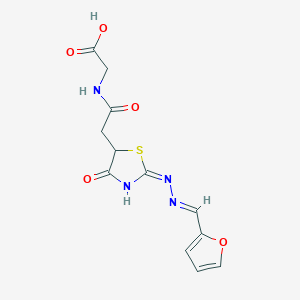

2-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid

Description

The compound 2-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid is a thiazolidinone derivative featuring a hydrazone-linked furan moiety and an acetamido acetic acid side chain. The unique structural attributes of this compound—specifically the (E)-configured hydrazone bridge and the electron-rich furan substituent—may enhance its bioactivity by influencing electronic properties and binding interactions. This article compares its structural, synthetic, and physicochemical properties with analogous compounds to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name |

2-[[2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O5S/c17-9(13-6-10(18)19)4-8-11(20)15-12(22-8)16-14-5-7-2-1-3-21-7/h1-3,5,8H,4,6H2,(H,13,17)(H,18,19)(H,15,16,20)/b14-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKYATDKCHLVEU-LHHJGKSTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available literature on its biological activity, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 253.28 g/mol. The structure features a thiazolidinone core, which is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to the one have shown significant antiproliferative effects against various cancer cell lines:

- HepG2 (liver cancer) : IC values ranged from 5.1 to 22.08 µM, with some derivatives demonstrating superior activity compared to standard chemotherapeutics like doxorubicin .

- MCF-7 (breast cancer) : Certain derivatives exhibited IC values as low as 5.10 µM, indicating strong cytotoxic effects .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound 16f | HepG2 | 6.19 ± 0.50 | |

| Compound 16f | MCF-7 | 5.10 ± 0.40 | |

| Compound 25b | MCF-7 | 1.50 | |

| Compound 39 | MDA-MB-231 | 1.9 |

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. For instance, thiazolidinone derivatives have shown promising results against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL for pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Pseudomonas aeruginosa | 3.12 | |

| Compound B | Klebsiella pneumoniae | 3.12 |

The biological activity of this compound can be attributed to its interaction with cellular targets involved in cancer proliferation and microbial resistance mechanisms. Studies suggest that thiazolidinones may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . Additionally, their ability to inhibit key enzymes involved in bacterial metabolism contributes to their antimicrobial efficacy.

Case Studies

- In Vivo Studies : In a study evaluating the anticancer effects of thiazolidinone derivatives in animal models, significant tumor regression was observed when treated with compounds structurally related to the target compound. The study emphasized the need for further exploration into dosage optimization and long-term effects .

- Clinical Relevance : A recent review highlighted the potential for these compounds to serve as lead candidates for drug development targeting specific cancers due to their favorable bioactivity profiles and manageable toxicity levels compared to conventional chemotherapeutics .

Comparison with Similar Compounds

Structural Analogs

The target compound shares core structural motifs with several classes of thiazolidinone derivatives. Key analogs include:

Key Observations :

- The furan group introduces π-π stacking capabilities, distinct from electron-withdrawing groups (e.g., chloro in ) or bulky aromatic systems (e.g., dioxoisoindolinyl in ).

Physicochemical Properties

Melting Points and Solubility:

Key Observations :

- The target compound’s carboxylic acid group likely improves aqueous solubility compared to non-polar analogs like 7b .

- Furan’s electron-rich nature may lower melting points relative to dioxoisoindolinyl systems due to reduced crystallinity.

Key Observations :

- Hydrazone formation (as in ) is a common step, suggesting the target compound may be synthesized similarly with furfural derivatives.

- High yields (80–93%) in analogs indicate efficient protocols, though furan’s reactivity may require optimized conditions.

Key Observations :

- The furan group may confer selective activity against microbial targets due to its planar structure and ability to intercalate biomolecules.

- The acetamido acetic acid side chain could modulate pharmacokinetics, improving bioavailability compared to phenyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.